N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide
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Overview
Description
The compound “N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a pyrazole ring, and a benzofuran ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely exhibit aromaticity due to the presence of the pyridine, pyrazole, and benzofuran rings . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions . The pyridine and pyrazole rings, for example, can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen-containing rings could impact its solubility and reactivity .Scientific Research Applications
Organic Synthesis and Chemical Properties
- Synthetic Pathways : Research has focused on synthesizing diverse derivatives of benzofuran and pyrazole compounds, leveraging their potential in various chemical reactions. For instance, novel synthetic routes have been developed to produce benzofuranyl-pyran-2-ones, pyridazines, and pyridones from naturally occurring furochromones, demonstrating the versatility of these compounds in organic synthesis (Keshk, 2004).
Biological Evaluation
- Antimicrobial and Antitubercular Activity : Several studies have synthesized and evaluated the biological activity of benzofuran and pyrazole derivatives. For example, benzofuran and benzo[d]isothiazole derivatives have shown promising inhibition against Mycobacterium tuberculosis DNA GyrB, highlighting their potential in antimicrobial and antitubercular therapy (Reddy et al., 2014).
- Cholinesterase Inhibitory Activity : Compounds such as benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives have been synthesized for their cholinesterase inhibitory activity, suggesting potential applications in treating neurodegenerative diseases (Abedinifar et al., 2018).
Antioxidant Activity
- Compounds incorporating benzofuran and pyrazole moieties have been investigated for their antioxidant properties. For instance, new derivatives have been synthesized and shown remarkable antioxidant activity, indicating their potential in pharmaceutical applications to combat oxidative stress (Zaki et al., 2017).
Material Science and Molecular Modeling
- Spin Crossover and Material Properties : The effect of tether groups on the spin states of iron(II) complexes with pyrazolyl-pyridine derivatives has been studied, revealing insights into the design of materials with tunable magnetic properties (Berdiell et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c24-19(18-11-15-3-1-2-4-17(15)25-18)21-9-10-23-13-16(12-22-23)14-5-7-20-8-6-14/h1-8,11-13H,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQIJDEPFYDNVTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1-benzofuran-2-carboxamide |
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